molecular formula C18H17ClN2O2 B2830639 5-[2-(4-chlorophenyl)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1031624-65-3

5-[2-(4-chlorophenyl)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2830639
CAS No.: 1031624-65-3
M. Wt: 328.8
InChI Key: SLHGEDLAOJRQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-chlorophenyl)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by the presence of a chlorophenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chlorophenyl)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 4-methyl-1,5-benzodiazepin-2-one.

    Acylation Reaction: The 4-chlorobenzoyl chloride undergoes an acylation reaction with 4-methyl-1,5-benzodiazepin-2-one in the presence of a base, such as pyridine or triethylamine, to form the desired compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Systems: Automated systems are used to monitor and control the reaction parameters to ensure consistent product quality.

    Purification and Quality Control: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product. Quality control measures, including spectroscopic analysis, are used to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

5-[2-(4-chlorophenyl)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. The compound binds to the GABA receptor, enhancing the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This interaction results in the modulation of neurotransmitter release and neuronal excitability, contributing to its anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-[2-(4-chlorophenyl)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the chlorophenyl group, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may result in distinct receptor binding affinities and metabolic pathways, differentiating it from other benzodiazepines.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-10-17(22)20-15-4-2-3-5-16(15)21(12)18(23)11-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHGEDLAOJRQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.